2,3-Diphenylquinoxaline 1-oxide

Description

Properties

IUPAC Name |

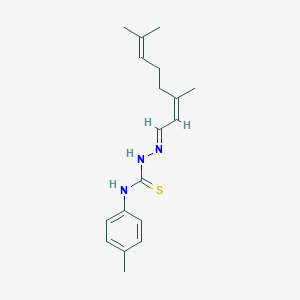

1-[(E)-[(2Z)-3,7-dimethylocta-2,6-dienylidene]amino]-3-(4-methylphenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3S/c1-14(2)6-5-7-15(3)12-13-19-21-18(22)20-17-10-8-16(4)9-11-17/h6,8-13H,5,7H2,1-4H3,(H2,20,21,22)/b15-12-,19-13+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVWGZVHOPGESQA-WAZQMIMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=S)NN=CC=C(C)CCC=C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=S)N/N=C/C=C(/C)\CCC=C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3 Diphenylquinoxaline 1 Oxide and Its Derivatives

Direct N-Oxidation Approaches to the Quinoxaline (B1680401) Ring System

The most straightforward conceptual approach to synthesizing 2,3-Diphenylquinoxaline (B159395) 1-oxide is the direct oxidation of the parent 2,3-diphenylquinoxaline. This method involves the introduction of an oxygen atom onto one of the nitrogen atoms of the pyrazine (B50134) ring.

Oxidation of 2,3-Diphenylquinoxaline with Peroxy Acids

The oxidation of quinoxalines to their N-oxides is commonly achieved using peroxy acids. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA), peracetic acid, and permaleic acid are frequently employed for this transformation. documentsdelivered.com The reaction involves the electrophilic attack of the peroxy acid on the lone pair of electrons of a nitrogen atom in the quinoxaline ring. For instance, various substituted 2,3-diphenylquinoxalines have been converted to their corresponding 1,4-di-N-oxides using m-CPBA in a solvent like dichloromethane (B109758) (DCM). researchgate.net

However, a significant challenge with this method is controlling the extent of oxidation. The initial N-oxidation deactivates the heterocyclic core, making the second oxidation more difficult, but the formation of the di-N-oxide is often a competing reaction. nih.gov Achieving high yields of the mono-N-oxide can be difficult and often results in a mixture of the starting material, the desired 1-oxide, and the 1,4-dioxide. documentsdelivered.com

Regioselectivity Considerations in Mono-N-Oxidation

Regioselectivity refers to the preferential oxidation of one nitrogen atom over another in an unsymmetrical molecule. In the case of 2,3-diphenylquinoxaline, the parent heterocycle is symmetrical, so the initial oxidation can occur at either nitrogen atom (N1 or N4) without distinction, leading to the same product.

The primary challenge is not regioselectivity but chemoselectivity—stopping the reaction after the introduction of a single oxygen atom. The formation of the first N-oxide group reduces the nucleophilicity of the second nitrogen atom, but with strong oxidizing agents or harsh reaction conditions, over-oxidation to the 1,4-dioxide is a common outcome. documentsdelivered.comnih.gov Therefore, careful control of stoichiometry, reaction temperature, and reaction time is crucial to maximize the yield of the desired 2,3-diphenylquinoxaline 1-oxide.

Reduction of 1,4-Dioxides to 1-Oxides

An alternative and often more controllable route to obtaining the mono-N-oxide is through the selective deoxygenation of the corresponding 1,4-di-N-oxide. This two-step approach involves first synthesizing 2,3-diphenylquinoxaline 1,4-dioxide, which can often be prepared in high yield, and then removing one of the oxygen atoms. nih.gov

The deoxygenation of quinoxaline 1,4-dioxides can be accomplished using a variety of reducing agents. The choice of reagent is critical to prevent complete reduction to the parent quinoxaline. Suitable reagents for partial reduction to the mono-N-oxide include trivalent phosphorus compounds and certain sulfur-containing compounds. nih.gov This method can be synthetically valuable as it often provides a cleaner route to the 1-oxide compared to direct, controlled oxidation. nih.gov

Cyclization Strategies for the Formation of the this compound Skeleton

Instead of forming the quinoxaline ring first and then adding the N-oxide functionality, cyclization strategies build the this compound skeleton in a single, concerted process.

Oxidative Cyclization of Benzil (B1666583) α-Arylimino Oximes

A specific and effective method for the synthesis of 2,3-diphenylquinoxaline 1-oxides involves the oxidative cyclization of benzil α-arylimino oximes. documentsdelivered.com This procedure begins with the condensation of (E)-benzil monoxime with an appropriate aniline (B41778) to form the α-arylimino oxime intermediate. Subsequent treatment of this intermediate with a mild oxidizing agent, such as lead tetraacetate, induces cyclization and furnishes the corresponding this compound. documentsdelivered.com

This method offers the significant advantage of being highly regioselective, as the N-oxide is formed at a specific nitrogen atom determined by the structure of the starting imino oxime. The yields for this reaction vary depending on the substituents present on the aniline ring. documentsdelivered.com

Table 1: Synthesis of 2,3-Diphenylquinoxaline 1-Oxides via Oxidative Cyclization

| Entry | Aniline Substituent | Intermediate (α-Arylimino Oxime) Yield (%) | This compound Yield (%) |

|---|---|---|---|

| 1 | H | 75 | 71 |

| 2 | 4-Me | 65 | 55 |

| 3 | 4-OMe | 50 | 50 |

| 4 | 4-Cl | 70 | 60 |

| 5 | 4-Br | 68 | 58 |

| 6 | 3-NO₂ | 28 | 16 |

Data sourced from Maroulis, A. J., et al. (1998). documentsdelivered.com

Condensation Reactions with Concurrent N-Oxide Formation

The Beirut reaction is a well-established method for synthesizing quinoxaline 1,4-dioxides. sbq.org.brresearchgate.net It involves the reaction of a benzofuroxan (B160326) (benzofurazan N-oxide) with a compound containing an active methylene (B1212753) group, such as a β-diketone or an enamine. sbq.org.brsemanticscholar.org This reaction is a powerful tool for constructing the quinoxaline di-N-oxide core.

While the Beirut reaction typically yields 1,4-dioxides, modifications can lead to the formation of quinoxaline mono-oxides. For example, the reaction of benzofurazan (B1196253) oxide with certain enones in the presence of an amine can produce quinoxaline 1-oxides directly. documentsdelivered.com However, these reactions are often limited in scope and tend to result in low yields, making them less synthetically practical than other methods. documentsdelivered.com The primary pathway for cyclization reactions involving benzofuroxan remains the formation of the more stable 1,4-dioxide products. researchgate.net

Green Chemistry Principles in the Synthesis of 2,3-Diphenylquinoxaline Precursors

The traditional synthesis of quinoxaline derivatives often involves harsh reaction conditions, toxic solvents, and lengthy reaction times. In response, green chemistry approaches have been developed to provide more sustainable and efficient routes to 2,3-diphenylquinoxaline precursors. These methods focus on minimizing waste, reducing energy consumption, and utilizing less hazardous materials. ijirt.orgbenthamdirect.combenthamdirect.comresearchgate.netekb.eg

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and efficient heating that can significantly reduce reaction times and improve yields. ijirt.orgresearchgate.net In the synthesis of 2,3-diphenylquinoxaline precursors, microwave-assisted methods have been successfully employed for the condensation of o-phenylenediamines with benzil. ijirt.orgresearchgate.netekb.egresearchgate.net

Solvent-free microwave-assisted synthesis provides a particularly eco-friendly and efficient methodology. For instance, the reaction of o-phenylenediamine (B120857) and benzil can be carried out without a solvent, leading to high yields of 2,3-diphenylquinoxaline in a matter of minutes. ijirt.orgresearchgate.net One study reported a 90% yield of the compound in just 180 seconds under microwave irradiation. ijirt.org Another approach utilizes mineral supports like acidic alumina (B75360) as a catalyst in solvent-free microwave conditions, achieving yields of 80-86%. researchgate.net The use of a polar paste system under microwave irradiation has also demonstrated excellent product yields (90-97%) with a simple work-up involving washing with water. benthamdirect.com

The following table summarizes the efficiency of various microwave-assisted methods for the synthesis of 2,3-diphenylquinoxaline.

| Catalyst/Support | Solvent | Reaction Time | Yield (%) | Reference |

| None | None | 180 seconds | 90 | ijirt.org |

| Acidic Alumina | None | 3 minutes | 80-86 | researchgate.net |

| Polar Paste | None | - | 90-97 | benthamdirect.com |

| None | Ethanol | 55 seconds | 60 | ijirt.org |

Ultrasonic Irradiation Techniques

Ultrasonic irradiation provides another energy-efficient and environmentally friendly method for synthesizing 2,3-diphenylquinoxaline precursors. ijirt.orgresearchgate.netnih.gov Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. ijirt.org

The synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil under ultrasonic irradiation has been shown to be highly efficient, with one study achieving a 97% yield in just 8 minutes. ijirt.org This method often employs a catalyst, such as p-toluenesulfonic acid (p-TSA), in an environmentally benign solvent like ethanol. ijirt.orgresearchgate.net The use of ultrasound can lead to significantly shorter reaction times and higher yields compared to conventional heating methods. ijirt.org For example, a conventional reflux method might yield 75% of the product in 1-1.5 hours, whereas sonication can produce a 97% yield in a fraction of the time. ijirt.org

The table below compares conventional and ultrasonic methods for the synthesis of 2,3-diphenylquinoxaline.

| Method | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| Conventional (Reflux) | None | Rectified Spirit | 1-1.5 hours | 75 | ijirt.org |

| Ultrasonic Irradiation | p-TSA | Ethanol | 8 minutes | 97 | ijirt.org |

| Sonication | Various Catalysts | Rectified Spirit | 15 minutes | - | researchgate.net |

Environmentally Benign Solvent Systems

The choice of solvent plays a crucial role in the green synthesis of 2,3-diphenylquinoxaline precursors. Traditional syntheses often utilize hazardous organic solvents. ijirt.org To mitigate this, research has focused on the use of environmentally benign solvent systems such as water, ethanol, and polyethylene (B3416737) glycol (PEG). ijirt.orgbenthamdirect.comresearchgate.net

Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. researchgate.net While the direct condensation in water can be slow, the use of surfactant-type catalysts like p-dodecylbenzenesulfonic acid (DBSA) can significantly enhance the reaction rate and yield in aqueous media. researchgate.net Ethanol is another commonly used green solvent that is less toxic than many other organic solvents and is readily available. ijirt.orgbenthamdirect.com Polyethylene glycol (PEG), particularly PEG-400, has been employed as a recyclable and non-toxic reaction medium for the synthesis of quinoxaline derivatives. benthamdirect.com

Preparation of Substituted this compound Analogues

The biological activity and material properties of this compound can be fine-tuned by introducing various substituents onto the quinoxaline core or the phenyl rings at the 2 and 3 positions.

Introduction of Substituents on the Quinoxaline Core

Substituents can be introduced onto the quinoxaline core by starting with appropriately substituted o-phenylenediamines. The condensation of these substituted diamines with benzil, followed by N-oxidation, yields the corresponding substituted 2,3-diphenylquinoxaline 1-oxides. udayton.eduresearchgate.net

For example, 6-substituted 2,3-diphenylquinoxalines can be prepared by condensing 4-substituted o-phenylenediamines with benzil. These can then be treated with an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) to form the corresponding 1,4-di-N-oxides, and presumably, the mono-N-oxides as well. udayton.edu The nature of the substituent on the aromatic ring (electron-donating or -withdrawing) can influence the reaction yield and the properties of the final product. udayton.edu

Another approach involves the synthesis of 5-substituted derivatives. For instance, 5-nitro-2,3-diphenylquinoxaline (B8640550) can be catalytically hydrogenated to the corresponding amine, which can then undergo further reactions to introduce a variety of substituents. researchgate.net

The following table provides examples of substituted o-phenylenediamines used to prepare substituted 2,3-diphenylquinoxaline derivatives.

| Substituted o-Phenylenediamine | Resulting Quinoxaline Derivative | Reference |

| 4-Substituted o-phenylenediamines | 6-Substituted-2,3-diphenylquinoxalines | udayton.edu |

| 4-Nitro-o-phenylenediamine | 6-Nitro-2,3-diphenylquinoxaline | ijirt.org |

| 4,5-Dimethyl-o-phenylenediamine | 6,7-Dimethyl-2,3-diphenylquinoxaline | researchgate.net |

| 4-Methyl-o-phenylenediamine | 6-Methyl-2,3-diphenylquinoxaline | researchgate.net |

Modification of Phenyl Moieties in the 2 and 3 Positions

Modification of the phenyl groups at the 2 and 3 positions is typically achieved by starting with a substituted benzil derivative. The condensation of a substituted benzil with o-phenylenediamine, followed by N-oxidation, leads to 2,3-diarylquinoxaline 1-oxides with modified phenyl moieties. nih.govnih.gov

For instance, the synthesis of 2,3-di-(4-methoxyphenyl)-quinoxaline has been reported through the condensation of 4,4'-dimethoxybenzil (B72200) with o-phenylenediamine using ultrasound irradiation. researchgate.net Subsequent N-oxidation of such compounds would yield the corresponding 1-oxide derivatives. Similarly, other substituted benzils can be used to introduce a wide range of functional groups onto the phenyl rings. nih.gov

Research has shown that compounds with electron-donating functionalities in the phenyl groups at positions 2 and 3 can exhibit interesting biological activities. chemrxiv.org The synthesis of 2,3-bis[(E)-4-nitrostyryl]quinoxaline derivatives has also been accomplished, demonstrating that more complex modifications of the groups at the 2 and 3 positions are possible. nih.gov

The following table illustrates the use of substituted benzils to create 2,3-diphenylquinoxaline derivatives with modified phenyl rings.

| Substituted Benzil | Resulting Quinoxaline Derivative | Reference |

| 4,4'-Dimethoxybenzil | 2,3-Di-(4-methoxyphenyl)-quinoxaline | researchgate.net |

| Substituted 1,2-diarylethanediones | 2,3-Diarylquinoxalines | researchgate.net |

| 1,2-Bis(4-bromophenyl)ethane-1,2-dione | 2,3-Bis(4-bromophenyl)quinoxaline | nih.gov |

Synthesis of Sulfonamide Derivatives

The synthesis of sulfonamide derivatives of quinoxaline N-oxides can be achieved through various strategies, including the direct sulfonation of the quinoxaline ring system followed by amination, or by the reaction of an amino-substituted quinoxaline N-oxide with a sulfonyl chloride. These methods allow for the introduction of the sulfonamide group at different positions of the quinoxaline core, leading to a diverse range of derivatives.

One prominent method involves the direct chlorosulfonation of a quinoxaline N-oxide derivative. For instance, the synthesis of sulfonamide derivatives of quinoxaline 1,4-dioxides has been successfully demonstrated. In a specific example, a 3-phenylquinoxaline-2-carbonitrile 1,4-dioxide can be treated with chlorosulfonic acid. The resulting sulfonyl chloride intermediate is then reacted with ammonia (B1221849) to yield the corresponding sulfonamide derivative. nih.gov This two-step process provides a direct route to installing the sulfonamide functionality onto the phenyl ring of the quinoxaline N-oxide.

Another versatile approach begins with an amino-substituted quinoxaline N-oxide. The synthesis of 3-amino-1,4-di-N-oxide quinoxaline-2-carbonitrile derivatives has been reported, which serve as key intermediates. mdpi.com These amino derivatives can then be treated with a variety of substituted sulfonyl chlorides. This reaction typically proceeds at low temperatures, such as 0 °C, and results in the formation of the desired quinoxaline sulfonamide derivatives. mdpi.com This method offers the advantage of introducing a wide range of substituents on the sulfonamide nitrogen by using different sulfonyl chlorides. The yields for this type of reaction can vary, with some reported in the lower range of 13-15%. mdpi.com

The following table summarizes the key synthetic approaches to sulfonamide derivatives of quinoxaline N-oxides based on the available literature.

| Starting Material | Reagents and Conditions | Product | Reference |

| 3-Phenylquinoxaline-2-carbonitrile 1,4-dioxide | 1. Chlorosulfonic acid 2. Ammonia | 3-(Sulfonamidophenyl)quinoxaline-2-carbonitrile 1,4-dioxide | nih.gov |

| 3-Amino-1,4-di-N-oxide quinoxaline-2-carbonitrile | Substituted sulfonyl chlorides, 0 °C | Substituted 3-(sulfonamido)quinoxaline-2-carbonitrile 1,4-dioxide | mdpi.com |

It is important to note that while the specific synthesis of a sulfonamide derivative of this compound is not explicitly detailed in the provided search results, the methodologies described for other quinoxaline N-oxide derivatives are directly applicable. The presence of the two phenyl groups at the 2 and 3 positions would likely influence the regioselectivity of the sulfonation reaction, with the substitution expected to occur on one of the phenyl rings or the benzo portion of the quinoxaline nucleus, depending on the reaction conditions.

Chemical Reactivity and Mechanistic Pathways of 2,3 Diphenylquinoxaline 1 Oxide

Photochemical Transformations of 2,3-Diphenylquinoxaline (B159395) 1-Oxide

The study of the photochemical reactions of 2,3-diphenylquinoxaline 1-oxide reveals fascinating molecular rearrangements, leading to the formation of novel heterocyclic systems.

Photo-induced Rearrangements and Product Characterization

Upon irradiation with ultraviolet light, this compound undergoes a significant structural transformation. The primary photochemical reaction is a rearrangement that leads to the formation of a seven-membered ring system. The major product of this photo-induced rearrangement has been identified as 2,4-diphenylbenz[d] nih.govamanote.comnih.govoxadiazepine. amanote.com

Formation and Characterization of Oxadiazepine Intermediates

The photochemical rearrangement of this compound to 2,4-diphenylbenz[d] nih.govamanote.comnih.govoxadiazepine is a key transformation. The oxadiazepine structure represents a stable endpoint of this particular photochemical reaction. The characterization of this seven-membered heterocyclic system is crucial for confirming the outcome of the photoreaction. Spectroscopic methods are paramount in this characterization.

Table 1: Expected Spectroscopic Data for 2,4-Diphenylbenz[d] nih.govamanote.comnih.govoxadiazepine

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | Complex aromatic multiplets for the phenyl and benzo substituents. |

| ¹³C NMR | Distinct signals for the carbons in the oxadiazepine ring and the phenyl groups. |

| IR Spectroscopy | Characteristic bands for C=N and C-O stretching vibrations within the seven-membered ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the rearranged isomer of this compound. |

Mechanistic Elucidation of Photoreactions

The photochemical rearrangement of quinoxaline (B1680401) N-oxides is believed to proceed through a series of reactive intermediates. The currently accepted mechanism involves the initial excitation of the N-oxide to a singlet excited state upon absorption of UV light. This is followed by intersystem crossing to a triplet excited state. The key step in the rearrangement is the formation of a highly strained oxaziridine intermediate. This three-membered ring intermediate is unstable and rapidly rearranges to the more stable seven-membered oxadiazepine ring.

The proposed mechanistic pathway can be summarized as follows:

Photoexcitation: this compound absorbs a photon, promoting it to an excited electronic state.

Oxaziridine Formation: The excited N-oxide undergoes a rearrangement to form a transient oxaziridine intermediate.

Ring Expansion: The unstable oxaziridine intermediate undergoes a rapid ring expansion to form the thermodynamically more stable 2,4-diphenylbenz[d] nih.govamanote.comnih.govoxadiazepine.

This mechanism is supported by studies on various aromatic N-oxides, where similar photo-induced rearrangements have been observed to proceed through oxaziridine intermediates.

Reactions with Various Reagents

Beyond its photochemical reactivity, this compound also exhibits interesting reactivity with a range of chemical reagents.

Halogenation Reactions (e.g., with Phosphoryl Chloride)

Phosphoryl chloride (POCl₃) is a common reagent used for the deoxygenation and chlorination of heterocyclic N-oxides. While specific studies on the reaction of this compound with phosphoryl chloride are not extensively documented in readily available literature, the general reactivity of N-oxides with this reagent suggests that a likely outcome would be the formation of 2-chloro-3-phenylquinoxaline. This reaction typically proceeds through the formation of a phosphate ester intermediate, followed by nucleophilic attack of a chloride ion and subsequent elimination to yield the chlorinated product and phosphoric acid.

Nucleophilic Substitution Reactions

The presence of the N-oxide group in this compound activates the quinoxaline ring system towards nucleophilic attack, particularly at the C-2 position. The electron-withdrawing nature of the N-oxide group makes the carbon atoms of the pyrazine (B50134) ring more electrophilic.

While specific studies on nucleophilic substitution reactions of this compound are limited, research on related quinoxaline derivatives suggests that it would be susceptible to attack by various nucleophiles. For instance, reactions with carbanions or other strong nucleophiles could potentially lead to the introduction of a substituent at the C-2 position. The N-oxide group can then be subsequently removed to yield the 2-substituted 2,3-diphenylquinoxaline. The general mechanism for such a reaction would involve the initial attack of the nucleophile on the electron-deficient C-2 carbon, followed by rearomatization of the ring.

Electrophilic Attack on the Quinoxaline System

The quinoxaline ring system is inherently electron-deficient due to the presence of two nitrogen atoms. The introduction of an N-oxide group further deactivates the heterocyclic core, making electrophilic attack on the ring system challenging nih.gov. The formation of the N-oxide fragment significantly reduces the electron density of the aromatic system, thereby decreasing its susceptibility to electrophilic substitution reactions nih.gov.

While electrophilic substitution reactions are common for many aromatic and heteroaromatic compounds, in the case of quinoxaline N-oxides, the reactivity is generally directed towards nucleophilic substitution, where the N-oxide group activates the ring for such attacks nih.govrsc.org. Research on direct electrophilic substitution on the carbocyclic ring of quinoxaline N-oxides is limited, and when such reactions do occur, they often require harsh conditions and may result in a mixture of products or attack on substituent groups. For instance, the bromination of 2,3-dimethylquinoxaline 1,4-dioxide has been shown to occur on the methyl groups rather than the aromatic ring, yielding 2,3-bis(bromomethyl)quinoxaline 1,4-dioxide nih.gov.

In the context of this compound, the phenyl groups at the 2 and 3 positions can undergo electrophilic substitution; however, the focus of this section is the reactivity of the quinoxaline system itself. The deactivating effect of the N-oxide and the pyrazine ring makes direct electrophilic attack on the benzo portion of the quinoxaline moiety unfavorable under standard conditions.

Redox Chemistry of this compound

The redox chemistry of this compound is a pivotal aspect of its chemical profile, with the N-oxide group playing a central role in its electrochemical reduction and deoxygenation reactions.

Cyclic voltammetry studies provide valuable insights into the reduction potential and electrochemical behavior of quinoxaline N-oxides. For the related compound, 2,3-diphenylquinoxaline-1,4-dioxide, cyclic voltammetry has shown a reversible first-wave reduction. This initial reduction is attributed to the acceptance of an electron by one of the N-oxide groups. In general, di-N-oxides within the quinoxaline and phenazine classes exhibit the most positive first half-wave reduction potential (E1/2) values.

Based on these findings, the electrochemical reduction of this compound is expected to proceed via the acceptance of an electron to form a radical anion. The precise reduction potential will be influenced by the solvent, electrolyte, and the electronic nature of the substituents on the quinoxaline ring. The presence of electron-withdrawing groups on the quinoxaline ring has been shown to facilitate the reduction process in other quinoxaline 1,4-di-N-oxide derivatives.

Table 1: Electrochemical Reduction Data for Selected Quinoxaline Derivatives

| Compound | Reduction Wave | Potential (E1/2) | Reversibility |

| 2,3-Diphenylquinoxaline-1,4-dioxide | First | Positive | Reversible |

| Quinoxaline-1,4-dioxide | First | Positive | Reversible |

| 2-Methylquinoxaline-1,4-dioxide | First | Positive | Reversible |

Note: The table presents qualitative data based on available literature. Specific potential values are dependent on experimental conditions.

The N-oxide functionality in this compound can be removed through deoxygenation reactions to yield the parent 2,3-diphenylquinoxaline. This transformation is synthetically important as it allows for the modification of the quinoxaline ring system via the activating effect of the N-oxide, which can then be subsequently removed.

A variety of reducing agents can be employed for the deoxygenation of heteroaromatic N-oxides. The choice of reagent can influence the selectivity of the reaction, particularly in di-N-oxides where partial or complete deoxygenation may be desired. For the deoxygenation of this compound, common methods would include the use of trivalent phosphorus compounds, such as triphenylphosphine or triethyl phosphite, which are known for their efficacy in this type of transformation.

Other reagents that have been successfully used for the deoxygenation of quinoxaline 1,4-dioxides, and are applicable to the mono-N-oxide, include:

Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) or Platinum oxide (PtO2).

Complex Metal Hydrides: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), although these can sometimes lead to the reduction of the heterocyclic ring as well.

Low-Valent Titanium Species: Generated in situ from titanium(IV) chloride and a reducing agent like zinc dust.

The reaction conditions for these deoxygenations are typically mild and proceed with good to excellent yields, providing a reliable method to access the parent quinoxaline.

Table 2: Common Reagents for Deoxygenation of Quinoxaline N-Oxides

| Reagent Class | Specific Examples | Typical Conditions |

| Trivalent Phosphorus Compounds | PPh3, P(OEt)3 | Reflux in a suitable solvent (e.g., toluene, dioxane) |

| Catalytic Hydrogenation | H2, Pd/C | Atmospheric or elevated pressure, room temperature |

| Complex Metal Hydrides | NaBH4, LiAlH4 | Anhydrous ethereal solvents (e.g., THF, diethyl ether) |

| Dissolving Metals | Na/Hg, Zn/AcOH | Protic or aprotic solvents |

Despite a comprehensive search for scientific literature, detailed experimental spectroscopic and structural characterization data for the specific chemical compound “this compound” could not be located.

The performed searches yielded extensive information on the related compounds “2,3-Diphenylquinoxaline” and “2,3-Diphenylquinoxaline 1,4-di-N-oxide,” including their synthesis and various spectroscopic analyses. However, specific NMR, IR, Mass Spectrometry, UV-Vis, and X-ray crystallography data for the mono-oxide derivative, as requested in the article outline, were not available in the public domain through the conducted searches.

Therefore, it is not possible to generate the requested article with the specified detailed research findings and data tables for “this compound” at this time. The required scientifically accurate and verifiable data for each outlined section is unavailable.

Theoretical and Computational Investigations of 2,3 Diphenylquinoxaline 1 Oxide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for investigating the properties of quinoxaline (B1680401) derivatives due to its favorable balance of accuracy and computational cost. cnr.it Functionals like B3LYP are commonly used to model these types of heterocyclic systems, often paired with basis sets such as cc-pVDZ or 6-311++G(d,p) to achieve reliable results. d-nb.inforesearchgate.netirjweb.com These calculations are foundational for understanding the molecule's geometry, stability, and electronic character.

Molecular Geometry Optimization and Conformational Analysis

The first step in the theoretical characterization of 2,3-diphenylquinoxaline (B159395) 1-oxide is the optimization of its molecular geometry to find the most stable three-dimensional structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached.

Computational analysis of 2,3-diphenylquinoxaline 1-oxide would explore the potential energy surface as a function of these two key torsion angles. The presence of the N-oxide group introduces electronic and steric perturbations compared to the parent compound, likely influencing the preferred orientation of the phenyl groups. The final optimized geometry represents the most probable conformation of the molecule in the gas phase.

Table 1: Representative Calculated Geometric Parameters for Quinoxaline Derivatives (Note: The following data is illustrative, based on typical values for related quinoxaline structures, as specific DFT data for this compound is not publicly available.)

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Torsion Angle 1 (C-C-Ph1) | Angle between Phenyl ring 1 and the quinoxaline plane | 35° - 55° |

| Torsion Angle 2 (C-C-Ph2) | Angle between Phenyl ring 2 and the quinoxaline plane | 40° - 60° |

| N-O Bond Length | Length of the N-oxide bond | ~1.25 - 1.30 Å |

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Orbital Distribution

The electronic properties of this compound are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. irjweb.com A large gap implies high stability, whereas a small gap suggests the molecule is more reactive and can be easily excited.

For instance, theoretical studies on the parent 2,3-diphenylquinoxaline (DPQ) thin films have estimated its optical band gap to be around 3.34-3.45 eV. researchgate.net Calculations on more complex 2,3-diphenylquinoxaline derivatives designed for photovoltaic applications show HOMO levels around -5.60 eV to -5.83 eV and LUMO levels from -3.04 eV to -3.16 eV, resulting in energy gaps between 2.56 eV and 2.67 eV. d-nb.inforesearchgate.net

Table 2: Representative Frontier Orbital Data for 2,3-Diphenylquinoxaline Analogs

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| DPQ Derivative 6 | -5.60 | -3.04 | 2.56 | d-nb.inforesearchgate.net |

| DPQ Derivative 7 | -5.83 | -3.16 | 2.67 | d-nb.inforesearchgate.net |

| 2,3-Diphenylquinoxaline (DPQ) | N/A | ~3.34 | researchgate.net |

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, providing a powerful means to interpret and verify experimental data. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the UV-Vis absorption spectra of organic molecules. mdpi.comrsc.org The calculation provides the excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com For this compound, TD-DFT would identify the electronic transitions, such as π → π* transitions originating from the conjugated system, that give rise to its characteristic absorption spectrum. rsc.org

Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical calculations help in the assignment of complex experimental spectra and confirm the molecular structure.

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling is an indispensable tool for investigating the mechanisms of chemical reactions. nih.gov By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. The calculation of activation energies (the energy barrier between reactants and the transition state) reveals the feasibility and rate of a reaction pathway.

For this compound, such modeling can elucidate several processes. For example, the N-oxidation reaction of the parent 2,3-diphenylquinoxaline could be modeled to understand its regioselectivity and kinetics. rsc.org DFT studies on the C-H activation of related quinoline (B57606) N-oxides have successfully detailed competing reaction pathways, showing how different catalysts can favor activation at different positions (e.g., C2 vs. C8) by proceeding through distinct transition states with activation energies around 17-29 kcal/mol. rsc.org A similar approach could be used to study reactions where this compound acts as a reactant, for instance, in cycloaddition reactions or in its metabolic reduction. mdpi.com This knowledge is vital for optimizing synthetic procedures and understanding the molecule's behavior in biological systems.

Structure-Property Relationship Modeling via Computational Chemistry

A major goal of computational chemistry is to establish clear relationships between a molecule's structure and its macroscopic properties. Quantitative Structure-Activity Relationship (QSAR) studies are a prime example of this approach, particularly in drug discovery. nih.gov

In QSAR, a series of related compounds, such as derivatives of this compound, are synthesized and their biological activity (e.g., antibacterial, antitumor) is measured. nih.gov Concurrently, a wide range of molecular descriptors (e.g., electronic properties like HOMO/LUMO energies, steric parameters, hydrophobicity) are calculated for each compound using computational methods. nih.gov Statistical analysis is then used to build a mathematical model that correlates the descriptors with the observed activity.

Biological Activities and Mechanistic Insights of 2,3 Diphenylquinoxaline 1 Oxide Derivatives

In Vitro Antimicrobial Efficacy and Mechanisms

Derivatives of 2,3-diphenylquinoxaline (B159395) have been the subject of numerous studies to evaluate their effectiveness against a wide array of microbial pathogens. These investigations have revealed significant activity, providing a foundation for the development of new antimicrobial agents.

Antibacterial Spectrum and Activity

Quinoxaline (B1680401) derivatives, including those with 2,3-diphenyl substitution, have shown promising antibacterial capabilities. Studies have demonstrated their activity against both Gram-positive and Gram-negative bacteria.

For instance, a study on 2,3-N,N-diphenyl quinoxaline derivatives revealed that certain compounds exhibited significant activity against multiple strains of Staphylococcus aureus, Enterococcus faecium, and Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 1 mg/L. swan.ac.uk Notably, these compounds were also effective against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant E. faecium/E. faecalis (VRE) strains. swan.ac.uk

Another study on various substituted quinoxalines reported that some derivatives displayed considerable antibacterial activity. For example, specific compounds showed high activity against the Gram-negative bacterium Escherichia coli with a MIC of 8 μg/mL, and against the Gram-positive bacterium Bacillus subtilis with a MIC of 16 μg/mL. nih.gov

Furthermore, the 1,4-di-N-oxide derivatives of 2,3-diphenyl quinoxaline have been synthesized and screened for their antibacterial properties against a panel of bacteria including Staphylococcus aureus, Bacillus subtilis, Bacillus cereus (Gram-positive), and Pseudomonas aeruginosa, Escherichia coli (Gram-negative). researchgate.net

Table 1: Antibacterial Activity of Selected Quinoxaline Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2,3-N,N-diphenyl quinoxaline derivative (Compound 25) | S. aureus | 0.25 - 1 | swan.ac.uk |

| 2,3-N,N-diphenyl quinoxaline derivative (Compound 31) | E. faecium | 0.25 - 1 | swan.ac.uk |

| Substituted quinoxaline (Compound 2d) | E. coli | 8 | nih.gov |

| Substituted quinoxaline (Compound 3c) | E. coli | 8 | nih.gov |

| Substituted quinoxaline (Compound 2d) | B. subtilis | 16 | nih.gov |

| Substituted quinoxaline (Compound 3c) | B. subtilis | 16 | nih.gov |

| Substituted quinoxaline (Compound 4) | B. subtilis | 16 | nih.gov |

| Substituted quinoxaline (Compound 6a) | B. subtilis | 16 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Antifungal Spectrum and Activity

In addition to their antibacterial properties, 2,3-diphenylquinoxaline derivatives have demonstrated considerable antifungal efficacy. Research has highlighted their potential against various pathogenic fungi.

A study focusing on 2,3-diphenyl quinoxaline 1,4-di-N-oxide derivatives reported wide zones of inhibition against Candida albicans and Saccharomyces cerevisiae. frontiersin.orgnih.gov These compounds were evaluated using an agar (B569324) well diffusion method, indicating their potential as antifungal agents. researchgate.net

In a broader context of quinoxaline derivatives, a pentacyclic compound exhibited the highest antifungal activity against both Candida albicans and Aspergillus flavus, with a MIC value of 16 μg/mL for both strains. nih.gov

Table 2: Antifungal Activity of a Selected Quinoxaline Derivative

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Pentacyclic quinoxaline derivative (Compound 10) | Candida albicans | 16 | nih.gov |

| Pentacyclic quinoxaline derivative (Compound 10) | Aspergillus flavus | 16 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Structure-Activity Relationship (SAR) Studies for Antimicrobial Potency

The antimicrobial potency of quinoxaline derivatives is significantly influenced by the nature and position of substituents on the quinoxaline core. Structure-activity relationship (SAR) studies have provided valuable insights into the structural requirements for enhanced activity.

It has been observed that the presence of the N-oxide groups is often crucial for the antibacterial activity of quinoxaline di-N-oxides (QdNOs). frontiersin.org However, some quinoxaline compounds lacking the N-oxide groups still exhibit antimicrobial activity, suggesting that the side chains are also key determinants of activity. frontiersin.org For instance, replacing the chlorine at the C2 position with a benzene (B151609) ring containing an aldehyde or a free amino group can confer antimicrobial properties. frontiersin.org

SAR studies on quinoxaline 1,4-di-N-oxide derivatives have shown that the introduction of electron-withdrawing substituents on the quinoxaline ring tends to increase antibacterial activity, while electron-donating groups may reduce it. mdpi.com For example, derivatives with a chlorine atom at the 6- or 7-position often exhibit enhanced activity. mdpi.com The nature of the substituent at the 2-position also plays a significant role in determining the antibacterial potency. mdpi.com

In the case of 2,3-disubstituted quinoxalines, it has been noted that phenylthio groups at the 2 and/or 3 positions can be responsible for good to moderate antibacterial activity. nih.gov The formation of 6-substituted-2,3-diphenyl quinoxaline 1,4-di-N-oxides is also dependent on whether there is a donating or withdrawing group on the aromatic ring. researchgate.net

Antiparasitic Activities and Molecular Mechanisms

Beyond their antimicrobial effects, 2,3-diphenylquinoxaline derivatives have emerged as promising candidates for the treatment of parasitic diseases, including leishmaniasis and trypanosomiasis.

Anti-Leishmanial Activity and Associated Biochemical Alterations (e.g., Mitochondrial Impacts)

Several studies have highlighted the potent anti-leishmanial effects of 2,3-diarylsubstituted quinoxaline derivatives. A significant investigation focused on the activity of 6,7-dichloro-2,3-diphenylquinoxaline (B1237602) (LSPN329) and 2,3-di-(4-methoxyphenyl)-quinoxaline (LSPN331) against Leishmania amazonensis. nih.gov

These compounds demonstrated significant selectivity for both promastigotes and intracellular amastigotes with low cytotoxicity. nih.gov The activity of LSPN329 against promastigotes was particularly noteworthy, with a half-maximal inhibitory concentration (IC50) of 5.3 μM. nih.gov Against intracellular amastigotes, the IC50 values for LSPN329 and LSPN331 were 16.3 μM and 19.3 μM, respectively. nih.gov

Mechanistic studies revealed that these compounds induce profound ultrastructural and biochemical alterations in the parasites. Electron microscopy showed an increase in lipid inclusions, the formation of concentric membranes, and intense mitochondrial swelling in treated promastigotes. nih.gov These morphological changes were associated with:

Hyperpolarization of the mitochondrial membrane potential (ΔΨm). nih.gov

An increase in the concentration of mitochondrial superoxide (B77818) anions (O2·−). nih.gov

Decreased intracellular ATP levels. nih.gov

A decrease in cell volume. nih.gov

Importantly, the cell membrane remained intact, and there was no evidence of phosphatidylserine (B164497) exposure or DNA fragmentation, suggesting that the primary mechanism of cell death was linked to intense mitochondrial alterations. nih.gov

**Table 3: Anti-leishmanial Activity of 2,3-Diarylsubstituted Quinoxaline Derivatives against *Leishmania amazonensis***

| Compound | Form | IC50 (µM) | Reference |

|---|---|---|---|

| 6,7-dichloro-2,3-diphenylquinoxaline (LSPN329) | Promastigote | 5.3 | nih.gov |

| 6,7-dichloro-2,3-diphenylquinoxaline (LSPN329) | Intracellular amastigote | 16.3 | nih.gov |

| 2,3-di-(4-methoxyphenyl)-quinoxaline (LSPN331) | Promastigote | 30.0 | nih.gov |

| 2,3-di-(4-methoxyphenyl)-quinoxaline (LSPN331) | Intracellular amastigote | 19.3 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Anti-Trypanosomal Activity

Quinoxaline derivatives, particularly the 1,4-di-N-oxides, have also shown significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. The N-oxide group is considered a key pharmacophore for this activity. frontiersin.org

Studies on 3-trifluoromethylquinoxaline N,N'-dioxides have identified derivatives with potent anti-T. cruzi activity. The most active compounds possessed electron-withdrawing substituents at the 2-, 3-, 6-, and 7-positions. nih.gov Mechanistic investigations have indicated that the anti-T. cruzi activity of these derivatives involves the inhibition of mitochondrial dehydrogenases. nih.gov

While much of the research has focused on the di-N-oxide derivatives, these findings suggest that the quinoxaline scaffold is a promising starting point for the development of new anti-trypanosomal agents.

Anti-Malarial Activity

The emergence and spread of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most lethal form of malaria, have created an urgent need for novel and effective antimalarial agents. nih.gov Quinoxaline 1,4-di-N-oxide (QdNO) derivatives have been identified as a promising class of compounds in this pursuit. mdpi.com

Research has demonstrated that these compounds exhibit significant antiplasmodial activity, often against chloroquine-resistant parasite strains. nih.govnih.gov For instance, studies on 3-arylquinoxaline-carbonitrile 1,4-di-N-oxide derivatives revealed potent activity against P. falciparum. nih.gov The antiplasmodial efficacy is influenced by the substituents on the quinoxaline ring system. The presence of a halogen atom, such as chlorine, at the 7-position has been shown to enhance activity. nih.gov Similarly, derivatives of 3-trifluoromethyl-2-arylcarbonylquinoxaline 1,4-di-N-oxide have been evaluated for their ability to inhibit the growth of the chloroquine-resistant FCB1 strain of P. falciparum. nih.gov One of the most active compounds identified in this series was 7-chloro-2-(2-furylcarbonyl)-3-trifluoromethyl-1,4-quinoxaline di-N-oxide , which was found to be nearly five times more active than chloroquine. nih.gov

Further structure-activity relationship (SAR) studies have highlighted the importance of specific structural features. For example, among a series of new amide derivatives of quinoxaline 1,4-di-N-oxide, a cyclopentyl derivative with a chlorine substituent at the R7 position showed the best antiplasmodial activity with an IC₅₀ of 2.9 µM against the FCR-3 strain of P. falciparum. nih.gov These findings underscore the potential of the quinoxaline 1,4-di-N-oxide scaffold in the development of new antimalarial drugs. mdpi.comunav.edu

Table 1: Antiplasmodial Activity of Selected Quinoxaline 1,4-di-N-Oxide Derivatives

| Compound Name | Parasite Strain | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 7-chloro-2-(2-furylcarbonyl)-3-trifluoromethyl-1,4-quinoxaline di-N-oxide | P. falciparum (FCB1, chloroquine-resistant) | ~5x more active than chloroquine | nih.gov |

| 7-chloro-N-cyclopentyl-3-phenyl-quinoxaline-2-carboxamide 1,4-di-N-oxide | P. falciparum (FCR-3, chloroquine-resistant) | 2.9 µM | nih.gov |

Mechanistic Studies of Biological Action at the Cellular and Molecular Level

The broad biological activities of quinoxaline derivatives stem from their ability to interact with various cellular and molecular targets. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents. ingentaconnect.com

Enzyme Inhibition Profiles

Quinoxaline 1,4-di-N-oxide derivatives have been shown to inhibit several key enzymes in pathogenic organisms, disrupting essential metabolic pathways. ingentaconnect.com

DNA gyrase B: Bacterial DNA gyrase subunit B (GyrB) is a promising target for new antibiotics, as it is essential for DNA replication and is not targeted by currently approved drugs. nih.govnih.gov While research on 2,3-diphenylquinoxaline 1-oxide is specific, the broader class of quinoxaline 1,4-di-N-oxides has been investigated. For example, studies have explored the inhibition of Mycobacterium DNA gyrase B by quinoxaline-2-carboxamide (B189723) 1,4-di-N-oxide derivatives, highlighting the potential of this chemical scaffold for developing new antibacterial agents. nih.gov The introduction of electron-withdrawing groups on the quinoxaline ring has been found to be favorable for GyrB inhibition. nih.gov

Trypanothione Reductase (TR): This enzyme is crucial for the survival of trypanosomatid parasites, such as Trypanosoma cruzi, the agent of Chagas disease. nih.gov TR is a key target for drug development because it is absent in humans. mdpi.com Several quinoxaline 1,4-di-N-oxide derivatives have demonstrated trypanocidal activity by inhibiting TR. mdpi.comnih.gov For instance, n-butyl and isobutyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives were evaluated as TR inhibitors. The derivative T-147 was identified as a mixed inhibitor of TR with inhibition constants (Ki and Ki') of 11.4 µM and 60.8 µM, respectively. nih.gov Another study identified compound T-085 , which has a carbonyl, a CF3, and an isopropyl carboxylate group at positions 2, 3, and 7, respectively, as a good starting point for designing more potent TR inhibitors. nih.gov

Triosephosphate Isomerase (TIM): TIM is a central enzyme in the glycolytic pathway, which is essential for energy production in many parasites, including Taenia solium (pork tapeworm) and Trichomonas vaginalis. srce.hrnih.govrjraap.com Its inhibition can lead to parasite death. Esters of quinoxaline-7-carboxylate-1,4-di-N-oxide have been evaluated as TIM inhibitors. srce.hr In a study against T. vaginalis TIM, compounds 6 and 20 were found to decrease enzyme activity by 100%. srce.hr Similarly, studies against T. solium TIM showed that derivatives TS-12 , TS-19 , and TS-20 had potent cysticidal activity, although their inhibition of TsTIM was slight, suggesting other mechanisms may be involved. nih.govresearchgate.net

Table 2: Enzyme Inhibition by Quinoxaline 1,4-di-N-Oxide Derivatives

| Derivative Class | Target Enzyme | Organism | Key Findings | Reference |

|---|---|---|---|---|

| n-Butyl quinoxaline-7-carboxylate 1,4-di-N-oxide (T-147) | Trypanothione Reductase (TR) | Trypanosoma cruzi | Mixed inhibitor with Ki = 11.4 µM | nih.gov |

| Methyl ester of quinoxaline-7-carboxylate 1,4-di-N-oxide (Compound 6, 20) | Triosephosphate Isomerase (TIM) | Trichomonas vaginalis | 100% inhibition of enzyme activity | srce.hr |

| Methyl quinoxaline-7-carboxylate 1,4-di-N-oxide (TS-12) | Triosephosphate Isomerase (TIM) | Taenia crassiceps | EC₅₀ = 0.58 µM (cysticidal), <40% enzyme inhibition at 1000 µM | nih.govresearchgate.net |

Cellular Bioenergetics and Mitochondrial Dysfunction

Mitochondria are central to cellular life, primarily through their role in energy production via oxidative phosphorylation (OXPHOS). cnr.it Mitochondrial dysfunction, characterized by impaired bioenergetic function, increased reactive oxygen species (ROS) production, and altered homeostasis, is a hallmark of various diseases and aging. nih.govnih.govresearchgate.net The accumulation of damaged mitochondria can lead to a decline in cellular energy and contribute to pathology. nih.govresearchgate.net While direct studies on this compound are limited, the general mechanisms by which related compounds affect mitochondrial function provide valuable insights. For example, some quinoxaline derivatives with an unsaturated conjugated keto group have been shown to stimulate respiration in rat liver mitochondria, suggesting a distinct mechanism of action that could be effective against drug-resistant bacterial strains. mdpi.com Furthermore, primaquine-quinoxaline 1,4-di-N-oxide hybrids have been shown to exert their antiplasmodial activity by generating high levels of oxidative stress, which could be linked to mitochondrial processes. researchgate.net

Role as Hypoxia-Activated Prodrugs in Biological Systems

Hypoxia, or low oxygen level, is a characteristic feature of solid tumors and is associated with resistance to therapy. nih.govresearchgate.net Hypoxia-activated prodrugs (HAPs) are compounds that are selectively activated under hypoxic conditions to release a cytotoxic agent. nih.gov N-oxides, such as quinoxaline 1,4-dioxides, are a prominent class of HAPs. nih.govnih.gov

The mechanism involves the bioreduction of the N-oxide group in the low-oxygen environment of tumor cells, a process often catalyzed by reductase enzymes like cytochrome P450 oxidoreductase. nih.govnih.gov This one-electron reduction generates radical species, such as hydroxyl radicals (•OH), which can cause significant cellular damage, including DNA strand breaks, leading to cell death. nih.govnih.gov The cytotoxicity of these compounds is thus enhanced in hypoxic conditions. nih.gov

Several quinoxaline 1,4-dioxide derivatives have been investigated as HAPs. nih.gov

Tirapazamine (TPZ) , a benzotriazine 1,4-dioxide, is a well-known HAP that generates DNA-damaging radicals upon reduction. nih.gov

3-amino-2-quinoxalinecarbonitrile 1,4-dioxide (TX-402) , an analog of TPZ, has been shown to inhibit the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key protein in the cellular response to hypoxia. nih.gov

3-(4-Bromophenyl)-2-(ethylsulfonyl)-6-methyl-quinoxaline 1,4-dioxide (Q39) was found to be an effective inhibitor of HIF-1α expression, which in turn decreases the expression of vascular endothelial growth factor (VEGF), a critical factor in tumor angiogenesis. nih.govdrugbank.com The suppression of HIF-1α by Q39 was linked to the dephosphorylation of the mTOR/4E-BP1 signaling pathway, which regulates protein translation. drugbank.com

Correlation between Electrochemical Properties and Biological Activity

The biological activity of quinoxaline 1,4-di-N-oxide derivatives is closely linked to their electrochemical properties, specifically their reduction potential. The mechanism of action for many of their antibacterial and anticancer effects relies on their bioreduction to generate reactive oxygen species (ROS) that damage cellular components like DNA. mdpi.com

This bioreduction process is more efficient for compounds that are more easily reduced. The presence of electron-withdrawing substituents (e.g., -Cl, -CF₃, -NO₂) on the quinoxaline ring facilitates this reduction by lowering the energy required to add an electron to the molecule. mdpi.com Consequently, a direct correlation is often observed: derivatives with electron-withdrawing groups exhibit enhanced biological activity. mdpi.com

For example, in studies of antinocardial and antimycobacterial agents, quinoxaline 1,4-di-N-oxide derivatives with electron-acceptor groups at the 6- and/or 7-positions showed lower minimum inhibitory concentrations (MICs). mdpi.com Conversely, the incorporation of electron-donating groups (e.g., -CH₃, -OCH₃) reduces the reduction potential, making the compound harder to reduce and thereby diminishing its biological activity. mdpi.com This relationship underscores that the ability of these compounds to act as prodrugs, particularly under hypoxic conditions, is governed by their electrochemical characteristics. mdpi.com

Information regarding "this compound" in the specified fields of materials science and organic electronics is not available in the public domain.

Following a comprehensive search for scientific literature and research data, no specific information was found on the applications of the chemical compound This compound in the areas of organic semiconductors, optoelectronic materials, charge transport, organic photovoltaics, luminescent materials, or fluorescent probes.

The available research primarily focuses on the parent compound, 2,3-Diphenylquinoxaline , and its various other derivatives. This body of work explores their potential in organic electronics and materials science. For instance, significant research has been conducted on modifying the 2,3-diphenylquinoxaline core structure to create materials for organic light-emitting diodes (OLEDs), organic solar cells, and fluorescent sensors.

However, specific studies detailing the investigation of This compound for the properties and applications outlined in the requested article structure could not be located. Research into the synthesis and potential antimicrobial activities of the related compound, 2,3-diphenylquinoxaline 1,4-di-N-oxide, exists but does not address its use in materials science.

Therefore, it is not possible to generate a scientifically accurate article on "this compound" that adheres to the provided outline, as the necessary research findings and data are not present in the available scientific literature.

Q & A

Q. What are the standard synthetic protocols for preparing 2,3-Diphenylquinoxaline 1-oxide, and how do microwave-assisted methods compare to traditional condensation reactions in terms of yield and efficiency?

- Methodological Answer : The compound is typically synthesized via condensation of o-phenylenediamine with benzil. Traditional methods use reflux in solvents like ethanol or rectified spirit, yielding ~2.82 g theoretically from 2.1 g benzil, but practical yields vary due to side reactions . Microwave-assisted synthesis (e.g., 540 W for 55 seconds) accelerates the reaction, achieving comparable yields in <1 minute while reducing energy costs. This method leverages uniform heating to minimize decomposition, making it preferable for rapid screening .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers focus on?

- Methodological Answer :

- ¹H NMR (CDCl₃): Peaks at δ 7.32–7.37 (6H, aromatic), 7.53 (4H, aromatic), 7.77 (2H, aromatic), and 8.19–8.17 (2H, aromatic) confirm the quinoxaline core and phenyl substituents .

- ¹³C NMR : Key signals at δ 153.5 (C=N), 141.2, and 139.0 (aromatic carbons) .

- FT-IR : Absorptions at 1558 cm⁻¹ (C=N stretch) and 3058 cm⁻¹ (aromatic C-H) .

Q. What in vitro biological activities have been reported for this compound, and what experimental models are used to assess these properties?

- Methodological Answer :

- Antioxidant Activity : Evaluated via DPPH radical scavenging assays, showing dose-dependent inhibition (IC₅₀ = 66.86 µg/mL) .

- Antibacterial Activity : Tested against E. coli using agar diffusion, with inhibition zones comparable to chloromycin .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be applied to predict the electronic and photovoltaic properties of 2,3-Diphenylquinoxaline derivatives?

- Methodological Answer : DFT studies optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO). For example, the LUMO of 2,3-Diphenylquinoxaline derivatives is negatively shifted compared to thienopyrazine analogs, enhancing electron injection into TiO₂ in dye-sensitized solar cells (DSSCs) . Researchers should use software like Gaussian or ORCA with B3LYP/6-31G* basis sets to model charge-transfer dynamics .

Q. What role does this compound play in enhancing the performance of dye-sensitized solar cells (DSSCs), and how do structural modifications impact device efficiency?

- Methodological Answer : The compound’s twisted phenyl groups suppress dye aggregation on TiO₂, improving light harvesting. Cosensitization with porphyrin dyes (e.g., YD2-o-C8) boosts DSSC efficiency to 12.3% by broadening visible absorption . Modifications like electron-withdrawing groups (e.g., nitro) further lower LUMO levels, facilitating electron injection .

Q. What mechanistic hypotheses explain the dose-dependent antioxidant activity of this compound, and how might researchers validate these models experimentally?

- Methodological Answer : The dose-dependent DPPH scavenging (R² = 0.99) suggests radical stabilization via resonance in the quinoxaline ring . To validate, perform kinetic assays (e.g., time-dependent ESR) or compare H-atom donation capacity with controls like ascorbic acid. Computational studies (e.g., Fukui indices) can identify reactive sites .

Q. How do different phosphate catalysts influence the synthesis efficiency and purity of 2,3-Diphenylquinoxaline derivatives, and what optimization strategies are recommended?

- Methodological Answer : Monoammonium phosphate (MAP) and triammonium phosphate (TSP) accelerate condensation by stabilizing intermediates. MAP increases yields by 15–20% compared to solvent-only methods . Optimize by varying catalyst concentration (0.5–2 mol%) and reaction temperature (80–120°C) to balance purity and reaction rate .

Q. Are there contradictions in the bioactivity data of 2,3-Diphenylquinoxaline derivatives across studies, and how can researchers reconcile these discrepancies?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 66.86 µg/mL vs. 48.64 µg/mL for ascorbic acid ) may arise from assay conditions (e.g., DPPH concentration, solvent polarity). Standardize protocols (e.g., fixed DPPH concentration in ethanol) and validate with secondary assays (e.g., ABTS or ORAC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.